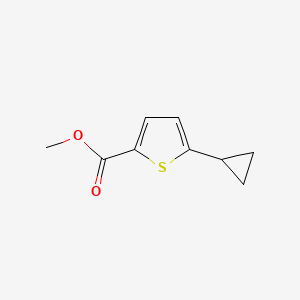

Methyl 5-(cyclopropyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-cyclopropylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-11-9(10)8-5-4-7(12-8)6-2-3-6/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCZVVKSWYZCNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(cyclopropyl)thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs continuous flow processes to ensure high yield and purity. These methods utilize automated systems to control reaction parameters precisely, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(cyclopropyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the thiophene ring.

Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene-2-carboxylic acid derivatives, while substitution reactions can produce various alkyl or aryl thiophenes .

Scientific Research Applications

Methyl 5-(cyclopropyl)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Thiophene derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Some thiophene-based compounds are explored for their therapeutic potential as anti-inflammatory or analgesic agents.

Mechanism of Action

The mechanism of action of Methyl 5-(cyclopropyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, thiophene derivatives can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Thiophene Carboxylates

*Data inferred from structural analogs.

Key Observations :

- Cyclopropyl vs. Halogenated Substituents : Brominated derivatives (e.g., 4,5-dibromo in ) exhibit higher melting points (124–126°C) due to increased molecular weight and halogen bonding, whereas cyclopropyl groups may lower melting points due to reduced symmetry. Bromine’s electron-withdrawing nature also enhances electrophilic reactivity, unlike the electron-donating cyclopropyl group .

- Chloromethyl vs. Cyclopropyl : The chloromethyl group () offers a reactive site for nucleophilic substitution, making it valuable for synthesizing polymers or bioactive molecules. In contrast, the cyclopropyl group provides steric hindrance and metabolic stability, advantageous in drug candidates.

- Amino/Cyano Derivatives: Methyl 5-amino-4-cyano derivatives () are subject to REACH regulations, suggesting industrial-scale production and environmental scrutiny. The cyclopropyl analog may face similar regulatory challenges depending on tonnage and toxicity.

Biological Activity

Methyl 5-(cyclopropyl)thiophene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme modulation properties. The compound's structure, featuring a cyclopropyl group attached to a thiophene ring, contributes to its unique interactions with biological targets.

Key Biological Activities

- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells. Its mechanism involves modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.

- Enzyme Modulation : The compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, impacting metabolic pathways critical for maintaining homeostasis in biological systems.

- Antimicrobial Properties : Preliminary studies suggest that this thiophene derivative exhibits antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt cellular processes in microorganisms .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound's ability to modulate cytochrome P450 enzymes affects the metabolism of xenobiotics and endogenous compounds, influencing drug interactions and therapeutic outcomes.

- Signaling Pathway Modulation : By influencing the MAPK pathway, the compound can alter cellular responses to growth factors and stress signals, potentially leading to apoptosis in cancer cells.

- Cellular Effects : this compound may also impact gene expression by interacting with transcription factors, thereby influencing cellular processes such as differentiation and response to stimuli .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Q & A

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses within enzyme active sites (e.g., kinases or cytochrome P450 enzymes). The cyclopropyl group’s rigidity often restricts conformational flexibility, favoring lock-and-key binding .

- QSAR Modeling : Correlates substituent effects (e.g., cyclopropyl vs. tert-butyl) with inhibitory potency. demonstrates that Hammett σ constants for cyclopropyl (~-0.03) predict electron-donating effects, enhancing affinity for electron-deficient targets .

- MD Simulations : Reveal stability of ligand-enzyme complexes over time, with RMSD values <2.0 Å indicating robust binding .

How can researchers address contradictions in thermal stability data for this compound under varying storage conditions?

Advanced Research Question

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For instance, reports decomposition temperatures (~180–200°C) for similar esters, but humidity accelerates hydrolysis. Contradictions arise from:

- Sample Purity : Impurities (e.g., residual catalysts) lower observed stability. PXRD can confirm crystallinity, which correlates with shelf life .

- Storage Protocols : Anhydrous conditions (argon atmosphere) and desiccants (silica gel) mitigate ester hydrolysis. Accelerated aging studies (40°C/75% RH) provide stability benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.